2,3-O-Isopropylidenyl euscaphic acid
Overview
Description
2,3-O-Isopropylidenyl euscaphic acid is a triterpenoid derived from the seeds of blackberry (Rubus fructicosus). It exhibits cytotoxic activity towards HL-60 human leukemia cells with an IC50 value of 72.8 μM . It also shows a good hepatoprotective effect, with an EC50 value of 88.36±3.25 uM in Hep G2 cells .
Molecular Structure Analysis
The molecular formula of this compound is C33H52O5, and its molecular weight is 528.76 .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 528.76 and a molecular formula of C33H52O5 .Scientific Research Applications
Pharmacokinetics and Analytical Methods
Euscaphic acid, a triterpene acid, is prevalent in medicinal plants and exhibits various pharmacological activities. It's used as a quality control marker in medicinal plants. However, pharmacokinetic data are scarce. A study developed a sensitive LC-MS/MS method for measuring euscaphic acid in rat plasma, facilitating pharmacokinetic studies and understanding its pharmacological effects (Chen et al., 2014).
Protective Effects in Vascular Endothelial Cells
Euscaphic acid has been shown to protect vascular endothelial cells against hypoxia-induced apoptosis via the ERK1/2 signaling pathway. This provides a basis for further research on anti-hypoxic drugs derived from Potentilla anserina L (Shi et al., 2020).
Anticancer Properties
Euscaphic acid inhibits proliferation and promotes apoptosis in nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway. This demonstrates its potential in treating nasopharyngeal carcinoma (Dai et al., 2019).
Antioxidative and Anti-inflammatory Effects
A study found that euscaphic acid significantly enhanced activities of superoxide dismutase and catalase while reducing levels of malondialdehyde and inflammatory cytokines. It indicates potential as an anti-fatigue component in health functional foods due to its antioxidative and anti-inflammatory properties (Kim et al., 2022).
Hypoglycemic Effects
Euscaphic acid has been identified as a hypoglycemic natural product from Folium Eriobotryae, showing significant plasma glucose reduction in normoglycemic and alloxan-diabetic mice. This supports its use as an anti-diabetic component (Chen et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2,3-O-Isopropylidenyl euscaphic acid is a triterpenoid compound derived from the seeds of blackberry (Rubus fructicosus). It exhibits cytotoxic activity towards HL-60 human leukemia cells . The primary target of this compound is the HL-60 human leukemia cells, which are a type of cancer cell.
Mode of Action
It is known that the compound exhibits cytotoxic activity, which means it is toxic to cells, particularly the hl-60 human leukemia cells . This suggests that the compound may interact with these cells in a way that inhibits their growth or induces cell death.
Result of Action
The primary result of the action of this compound is its cytotoxic effect on HL-60 human leukemia cells . This means that the compound is toxic to these cells, potentially inhibiting their growth or inducing cell death.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s solubility could affect its ability to reach its target cells . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to exhibit cytotoxic activity towards HL-60 human leukemia cells
Cellular Effects
2,3-O-Isopropylidenyl euscaphic acid shows good hepatoprotective effect, with an EC50 value of 88.36±3.25 uM in Hep G2 cells This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit cytotoxic activity towards HL-60 human leukemia cells , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Properties
IUPAC Name |
(1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19-,21-,22+,23-,24-,25-,29+,30-,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZFGGRLJUNFM-LIOKCZDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]6[C@H](C5(C)C)OC(O6)(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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